Aranidipine, (R)-
Description
Nuclear Magnetic Resonance (NMR) Spectral Profiles
Proton NMR of Aranidipine, (R)- would theoretically resolve the dihydropyridine ring’s deshielded protons (δ 5.0–6.0 ppm) and aromatic protons from the 2-nitrophenyl group (δ 7.5–8.5 ppm). Methyl groups at positions 2 and 6 of the dihydropyridine core would appear as singlets near δ 2.3 ppm, while the oxopropyl chain’s ketone and ester carbonyls could correlate with signals at δ 3.7–4.2 ppm (methoxy) and δ 2.1 ppm (acetone-derived methyl). Carbon-13 NMR would confirm the ketone (≈205 ppm) and ester carbonyls (≈170 ppm).
Infrared (IR) and Raman Vibrational Signatures
IR spectroscopy would detect strong absorptions for the ester carbonyl (≈1730 cm⁻¹) and nitro group asymmetric stretching (≈1520 cm⁻¹). Raman spectroscopy complements IR by highlighting symmetric vibrations, such as the nitro group’s N–O stretch (≈1350 cm⁻¹) and dihydropyridine ring breathing modes (≈1600 cm⁻¹). The methyl groups’ C–H symmetric bends (≈1450 cm⁻¹) and aromatic C=C stretches (≈1580 cm⁻¹) further anchor the structural assignment.
Mass Spectrometric Fragmentation Patterns
Electron ionization mass spectrometry (EI-MS) of Aranidipine, (R)- would yield a molecular ion peak at m/z 388 , with fragmentation pathways involving:
- Loss of the oxopropyl group (m/z 315)
- Cleavage of ester moieties (m/z 255, 143)
- Nitro group retention in aromatic fragments (m/z 104). High-resolution MS would differentiate isotopic contributions, affirming the molecular formula.
Table 2: Predicted Major MS Fragments
| m/z | Fragment Ion |
|---|---|
| 388 | [M]⁺ |
| 315 | [M – C₃H₅O₂]⁺ |
| 255 | [C₁₃H₁₃N₂O₅]⁺ |
| 143 | [C₆H₅NO₂]⁺ |
Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT optimizations of Aranidipine, (R)- would minimize the energy conformation, revealing a non-planar dihydropyridine ring puckered by steric interactions between the 2-nitrophenyl group and ester substituents. Bond length analysis would highlight elongated C–N bonds in the nitro group (≈1.48 Å) and shortened C=O bonds in the esters (≈1.21 Å), consistent with resonance stabilization.
Molecular Orbital Analysis and Electron Density Mapping
Frontier molecular orbital (FMO) analysis would localize the highest occupied molecular orbital (HOMO) on the dihydropyridine ring and nitro group, indicating nucleophilic reactivity sites. The lowest unoccupied molecular orbital (LUMO) would reside on the ester carbonyls, suggesting electrophilic susceptibility. Electron density maps would illustrate charge depletion at the nitro group’s oxygen atoms and accumulation around the ester oxygens, aligning with partial negative charges.
Table 3: Key DFT-Derived Parameters
| Parameter | Value (Predicted) |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.8 eV |
| Band Gap | 4.4 eV |
| Dipole Moment | 5.1 Debye |
Structure
2D Structure
Properties
CAS No. |
148372-43-4 |
|---|---|
Molecular Formula |
C19H20N2O7 |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
3-O-methyl 5-O-(2-oxopropyl) (4R)-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C19H20N2O7/c1-10(22)9-28-19(24)16-12(3)20-11(2)15(18(23)27-4)17(16)13-7-5-6-8-14(13)21(25)26/h5-8,17,20H,9H2,1-4H3/t17-/m1/s1 |
InChI Key |
NCUCGYYHUFIYNU-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Aranidipine, ®- involves several steps. One common method includes the addition of propargyl alcohol and ethylene glycol, followed by a series of reactions to form the final product . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of Aranidipine, ®- follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
Aranidipine, ®- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products.
Reduction: Reduction reactions can modify the nitro group present in the compound.
Substitution: Substitution reactions can occur at different positions on the dihydropyridine ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific solvents, temperatures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines .
Scientific Research Applications
Aranidipine, ®- has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study calcium channel blockers and their interactions with various receptors.
Biology: Research focuses on its effects on cellular calcium levels and its role in cellular signaling pathways.
Medicine: It is extensively studied for its therapeutic potential in treating cardiovascular diseases, particularly hypertension and angina pectoris.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes .
Mechanism of Action
The mechanism of action of Aranidipine, ®- involves the inhibition of L-type calcium channels. This inhibition decreases intracellular calcium levels, leading to the relaxation of vascular smooth muscle cells and subsequent vasodilation. The compound also acts as a selective alpha2-adrenoreceptor antagonist, further contributing to its vasodilatory effects .
Comparison with Similar Compounds
Pharmacokinetic (PK) Profiles
Key Findings :
- Aranidipine’s sustained-release formulation ensures prolonged Tmax and t1/2, comparable to Amlodipine but shorter than Azelnidipine .
- Unlike Nifedipine (rapid-release), Aranidipine’s metabolites contribute to sustained vasodilation via slow dissociation from calcium channels .
Pharmacodynamic (PD) and Efficacy
Blood Pressure Reduction
- Aranidipine vs. Amlodipine : In a 10-week RCT, Aranidipine (5–10 mg/d) reduced BP less effectively than Amlodipine (5–10 mg/d) (P < 0.01). Trough/peak ratios for diastolic BP were comparable (0.57 vs. 0.68, P = 0.119) .
Metabolite Contributions
- M-1(α) and M-1(β) require triple the dose of Aranidipine to match nifedipine’s vasodilatory effect in dogs. Their slow dissociation rates (Kd > parent drug) prolong activity but reduce Ca²⁺ uptake inhibition potency .
Key Findings :
- Aranidipine’s AE profile is milder than Amlodipine’s edema risk and Nifedipine’s reflex tachycardia .
- Both Aranidipine and Amlodipine lack adverse metabolic effects, making them suitable for diabetic patients .
Unique Characteristics
- Enantiomeric Composition : The (R)-enantiomer is pharmacologically less active than the (S)-form, but its inclusion in the racemic mixture may influence PK parameters like metabolite formation .
- T-Type Channel Blockade : Unlike Amlodipine (L-type selective), Aranidipine’s T-type inhibition may benefit renal and coronary circulation, though clinical evidence is pending .
Q & A
Basic Research Question
- Radioligand displacement assays : Use [³H]-isradipine or [³H]-nitrendipine in vascular smooth muscle cell membranes. Normalize results to protein concentration and validate with negative controls (e.g., S-enantiomer) .
- Electrophysiological studies : Patch-clamp techniques on transfected HEK293 cells expressing Cav1.2 channels. Report voltage protocols and inhibition curves (IC₅₀) .
How can I reconcile conflicting data on Aranidipine, (R)-'s vasodilatory efficacy across different vascular beds?
Advanced Research Question
Contradictions may stem from tissue-specific receptor isoforms or experimental design. Mitigate this by:
- Tissue sourcing : Use paired samples (e.g., coronary vs. mesenteric arteries) from the same animal model to control for biological variability .
- Dose-response standardization : Apply the Hill equation to compare EC₅₀ values and assess statistical power (α=0.05, β=0.2) .
- Meta-analysis : Synthesize data from ≥5 independent studies using random-effects models to quantify heterogeneity (I² statistic) .
What analytical frameworks validate the enantiomeric stability of Aranidipine, (R)- under physiological conditions?
Basic Research Question
- Forced degradation studies : Expose the compound to pH 1.2 (simulated gastric fluid) and pH 7.4 (plasma) at 37°C. Monitor racemization via circular dichroism (CD) or polarimetry over 24 hours .
- Kinetic analysis : Calculate rate constants (k) for racemization and model activation energy (Ea) using the Arrhenius equation .
How should I design a study to compare Aranidipine, (R)-'s off-target effects against other dihydropyridines?
Advanced Research Question
- Target profiling : Use high-throughput screening (e.g., CEREP panel) to assess selectivity across 50+ GPCRs, ion channels, and kinases. Report % inhibition at 10 μM .
- Systems pharmacology : Build a quantitative systems toxicology (QST) model integrating transcriptomic data from human cardiomyocytes .
What statistical approaches are recommended for analyzing Aranidipine, (R)-'s dose-dependent toxicity in preclinical models?
Basic Research Question
- Dose-toxicity modeling : Fit data to a sigmoidal Emax model using nonlinear regression (e.g., GraphPad Prism). Report 95% confidence intervals for LD₅₀ .
- Survival analysis : Apply Kaplan-Meier curves with log-rank tests for time-to-event data (e.g., arrhythmia onset) .
How can I ensure reproducibility in synthesizing Aranidipine, (R)- with high enantiomeric excess (ee)?
Basic Research Question
- Chiral synthesis protocols : Document catalyst loading (e.g., 10 mol% (R)-BINAP), reaction temperature (±1°C), and purification steps (e.g., recrystallization solvent ratios) .
- Quality control : Provide raw NMR/CD spectra in appendices, including integration values for ee calculation .
What in silico strategies predict Aranidipine, (R)-'s binding modes to mutant calcium channels?
Advanced Research Question
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS with lipid-embedded Cav1.2 homology models. Run simulations ≥100 ns and analyze RMSD/RMSF plots .
- Free energy calculations : Apply MM-PBSA/GBSA to compare binding affinities for wild-type vs. gain-of-function mutants (e.g., Cav1.2-LQT8 variant) .
How do I address ethical considerations when testing Aranidipine, (R)- in animal models of hypertension?
Basic Research Question
- 3Rs compliance : Justify animal numbers via power analysis and include humane endpoints (e.g., 20% weight loss threshold) .
- IACUC protocols : Reference approved guidelines (e.g., NIH OLAW) for surgical procedures and analgesia .
What criteria determine the inclusion of Aranidipine, (R)- data in meta-analyses of calcium channel blockers?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
